4-Fluoro-2-hydroxybenzaldehyde

Description

The exact mass of the compound 4-Fluoro-2-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

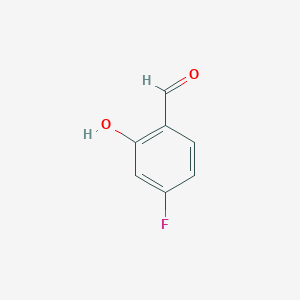

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJJCODOZGPTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381355 | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-28-7 | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

CAS Number: 348-28-7

This technical guide provides an in-depth overview of 4-Fluoro-2-hydroxybenzaldehyde, a key aromatic building block utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, potential applications, and safety information.

Physicochemical and Spectral Data

4-Fluoro-2-hydroxybenzaldehyde, also known as 4-Fluorosalicylaldehyde, is a crystalline solid at room temperature. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a fluorine substituent, makes it a versatile intermediate in organic synthesis. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical design.

Quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 348-28-7 | [1] |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| IUPAC Name | 4-fluoro-2-hydroxybenzaldehyde | [1] |

| Synonyms | 4-Fluorosalicylaldehyde, 2-Hydroxy-4-fluorobenzaldehyde | [1] |

| Appearance | Crystalline solid, Solid-Powder | |

| Melting Point | 70-72 °C | |

| Boiling Point | 208.2 ± 20.0 °C (Predicted) | |

| Purity | ≥99% | |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55-7.59 (m, 1H), 6.65-6.75 (m, 2H) | |

| ¹³C NMR | Data available | [1] |

Synthesis Protocol: Ortho-Formylation of 3-Fluorophenol

A common and effective method for synthesizing 4-Fluoro-2-hydroxybenzaldehyde is through the ortho-formylation of 3-fluorophenol. The following protocol is based on established laboratory procedures.

Materials and Reagents

-

3-Fluorophenol

-

Anhydrous Acetonitrile (CH₃CN)

-

Magnesium Chloride (MgCl₂)

-

Anhydrous Triethylamine (TEA)

-

Paraformaldehyde

-

5% Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate for elution

Experimental Procedure

-

Reaction Setup : To a flask containing anhydrous acetonitrile (250 mL), add 3-fluorophenol (5 mL, 55.3 mmol), magnesium chloride (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).

-

Reflux : The reaction mixture is stirred under reflux conditions for 5 hours.

-

Cooling and Quenching : After the reflux period, the mixture is cooled to room temperature. The reaction is then quenched by the careful addition of 250 mL of 5% hydrochloric acid.

-

Extraction : The quenched mixture is transferred to a separatory funnel and extracted three times with ethyl acetate (100 mL portions).

-

Washing : The combined organic layers are washed sequentially with 5% hydrochloric acid, water, and finally with brine.

-

Drying and Concentration : The washed organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.

-

Purification : The crude product is purified by silica gel column chromatography. Elution with a solvent gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) affords the final product, 4-fluoro-2-hydroxybenzaldehyde, as a light yellow solid. The typical yield for this process is approximately 65%.

The following diagram illustrates the workflow for this synthesis.

Caption: A flowchart of the synthesis of 4-Fluoro-2-hydroxybenzaldehyde.

Applications in Research and Drug Development

4-Fluoro-2-hydroxybenzaldehyde is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.

-

Pharmaceutical Intermediates : The aldehyde group can readily undergo reactions such as condensation, oxidation, reduction, and Wittig reactions. The phenolic hydroxyl group can be alkylated, acylated, or used in cyclization reactions. This versatility makes it an ideal starting material for creating libraries of novel compounds for drug screening. Isomers and related fluorinated hydroxybenzaldehydes are known intermediates in the synthesis of physiologically active compounds, including potential kinase inhibitors and other therapeutic agents[2][3].

-

Fluorine in Medicinal Chemistry : The strategic incorporation of fluorine into drug candidates is a common strategy to improve pharmacokinetic properties. The C-F bond is highly stable, and the fluorine atom can block metabolic oxidation at that position, often leading to increased bioavailability and a longer half-life of the drug.

-

Ligand Synthesis : The salicylaldehyde core is a classic scaffold for the synthesis of ligands, particularly for Schiff base ligands used in coordination chemistry and catalysis.

While specific signaling pathways directly modulated by 4-Fluoro-2-hydroxybenzaldehyde are not widely documented, its primary role is as a precursor to bioactive molecules that are designed to interact with specific biological targets.

Safety and Handling

4-Fluoro-2-hydroxybenzaldehyde is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements :[1]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Signal Word : Warning

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in synthetic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require precise data for reaction planning, material characterization, and quality control.

Core Physical and Chemical Properties

4-Fluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and other specialty chemicals. Its physical characteristics are crucial for its handling, storage, and application in various synthetic protocols.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 4-Fluoro-2-hydroxybenzaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₂ | [1][2] |

| Molecular Weight | 140.11 g/mol | [1][3][4] |

| Melting Point | 70-72 °C | [4][5] |

| Boiling Point | 208.2 ± 20.0 °C (Predicted) | [5] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [5] |

| Physical Form | Solid, Crystalline Powder | [3][5] |

| CAS Number | 348-28-7 | [1][3][4] |

Experimental Protocols

While detailed, specific experimental protocols for the determination of the physical properties of 4-Fluoro-2-hydroxybenzaldehyde are not extensively published in readily available literature, the following are general methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid crystalline compound like 4-Fluoro-2-hydroxybenzaldehyde is a critical indicator of its purity.

General Protocol:

-

Sample Preparation: A small amount of the crystalline powder is placed into a capillary tube, which is then sealed at one end.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as a range.

Synthesis and Purification Workflow

4-Fluoro-2-hydroxybenzaldehyde is a valuable starting material in multi-step organic synthesis. A general workflow for its use in the preparation of more complex molecules, such as Schiff bases or heterocyclic compounds, is outlined below.

Caption: A generalized workflow for the synthesis and application of 4-Fluoro-2-hydroxybenzaldehyde.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of 4-Fluoro-2-hydroxybenzaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[1]

While specific spectra are not included in this guide, they are often available from commercial suppliers or in specialized chemical databases.[1][4]

Safety and Handling

4-Fluoro-2-hydroxybenzaldehyde is classified as an irritant.[1][6] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[5]

References

- 1. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-hydroxybenzaldehyde - CAS:348-28-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Fluoro-2-hydroxybenzaldehyde | 348-28-7 [sigmaaldrich.com]

- 4. 348-28-7 Cas No. | 4-Fluoro-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. 348-28-7 CAS MSDS (4-FLUORO-2-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

4-Fluoro-2-hydroxybenzaldehyde chemical structure

An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in medicinal chemistry. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis and purification protocols, and its application in the development of targeted therapeutics, particularly as a precursor to potent enzyme inhibitors.

Chemical Structure and Properties

4-Fluoro-2-hydroxybenzaldehyde is an aromatic aldehyde characterized by a fluorine atom at the C4 position and a hydroxyl group at the C2 position of the benzene ring. This substitution pattern imparts unique reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Table 1: Physicochemical Properties of 4-Fluoro-2-hydroxybenzaldehyde

| Property | Value | Reference(s) |

| IUPAC Name | 4-Fluoro-2-hydroxybenzaldehyde | [1] |

| Synonyms | 4-Fluorosalicylaldehyde, 2-Hydroxy-4-fluorobenzaldehyde | [1] |

| CAS Number | 348-28-7 | [1] |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | General Knowledge |

| Melting Point | 70-72 °C | General Knowledge |

| Boiling Point | 208.2 ± 20.0 °C (Predicted) | General Knowledge |

| SMILES | C1=CC(=C(C=C1F)O)C=O | [1] |

| InChI | InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | [1] |

Spectroscopic Data

The structural features of 4-Fluoro-2-hydroxybenzaldehyde can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Fluoro-2-hydroxybenzaldehyde

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 11.37 (s, 1H, -OH), 9.83 (s, 1H, -CHO), 7.57 (t, J=8.4 Hz, 1H, Ar-H), 6.71 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.66 (dd, J=8.4, 2.4 Hz, 1H, Ar-H). | General Knowledge |

| ¹³C NMR | Predicted chemical shifts (ppm): ~195 (C=O), ~165 (C-F), ~162 (C-OH), ~133 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~105 (Ar-C). (Actual experimental data can be found in spectral databases). | [2][3] |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1700-1680 (C=O stretch), ~1600-1450 (Ar C=C stretch), ~1250-1100 (C-F stretch). | [4][5] |

| Mass Spectrometry (EI) | m/z (%): 140 ([M]⁺), 139 ([M-H]⁺), 111 ([M-CHO]⁺), 83, 57. | [6][7] |

Synthesis and Purification

A common and efficient method for the synthesis of 4-Fluoro-2-hydroxybenzaldehyde is the Duff reaction or a related formylation of 3-fluorophenol.

Experimental Protocol: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

This protocol describes a general procedure for the formylation of 3-fluorophenol.

Materials:

-

3-Fluorophenol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

A mixture of 3-fluorophenol (1 eq.) and hexamethylenetetramine (1.5 eq.) in glacial acetic acid is heated to reflux for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and then hydrolyzed by adding an aqueous solution of hydrochloric acid.

-

The mixture is heated for a short period to ensure complete hydrolysis of the intermediate.

-

After cooling, the product is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Caption: Synthesis workflow for 4-Fluoro-2-hydroxybenzaldehyde.

Applications in Drug Development

4-Fluoro-2-hydroxybenzaldehyde is a versatile precursor for the synthesis of various heterocyclic scaffolds, most notably quinolines and chromones, which are of significant interest in drug discovery.

Synthesis of Quinolone Derivatives as c-Met Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant activation of the c-Met signaling pathway is implicated in tumor growth, proliferation, and metastasis.[8][9][10][11][12][13] Quinolone derivatives synthesized from 4-Fluoro-2-hydroxybenzaldehyde have shown promise as potent c-Met inhibitors.[8][9][10][11][12][13]

Experimental Protocol: Synthesis of a 7-Fluoro-4-hydroxyquinoline Derivative

This protocol outlines the synthesis of a 7-fluoro-4-hydroxyquinoline derivative via the Conrad-Limpach reaction, starting from a derivative of 4-fluoro-2-hydroxybenzaldehyde. This example illustrates the utility of the title compound in constructing the quinoline core.

Materials:

-

4-Amino-3-fluorophenol (can be synthesized from a derivative of 4-Fluoro-2-hydroxybenzaldehyde)

-

Ethyl acetoacetate

-

Dowtherm A (or other high-boiling solvent)

-

Ethanol

-

Hexane

Procedure:

-

Condensation: A mixture of 4-amino-3-fluorophenol (1 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol is stirred at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the ethanol is removed under reduced pressure to yield the crude enamine intermediate.

-

Cyclization: The crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to approximately 250 °C for 30 minutes to facilitate intramolecular cyclization.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid is collected by filtration, washed with hexane to remove the solvent, and then recrystallized from a suitable solvent like ethanol to yield the pure 7-fluoro-4-hydroxyquinoline derivative.[14]

Caption: Synthesis of a 7-Fluoro-4-hydroxyquinoline derivative.

c-Met Signaling Pathway and Inhibition

The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, which in turn activates downstream pathways such as RAS/MAPK, PI3K/Akt, and STAT.[15][16][17][18][19] These pathways regulate cell proliferation, survival, and motility. Small molecule inhibitors, such as certain quinoline derivatives, can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and inhibiting downstream signaling.[2]

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

4-Fluoro-2-hydroxybenzaldehyde is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds with significant therapeutic potential. Its utility in the synthesis of quinoline-based c-Met inhibitors highlights its importance in modern drug discovery and development. The protocols and data presented in this guide serve as a valuable resource for researchers in the field.

References

- 1. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. uni-saarland.de [uni-saarland.de]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 10. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

4-Fluoro-2-hydroxybenzaldehyde synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathways for 4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7), a key intermediate in the development of pharmaceuticals and other physiologically active compounds. The presence of fluorine, aldehyde, and phenolic hydroxyl groups makes it a versatile building block in organic synthesis. This guide details various formylation methods, presenting experimental protocols, comparative quantitative data, and process visualizations to aid researchers in selecting and implementing the most suitable synthesis strategy.

Overview of Synthesis Strategies

The synthesis of 4-Fluoro-2-hydroxybenzaldehyde predominantly starts from 3-fluorophenol. The primary challenge lies in achieving regioselective formylation at the C2 position (ortho to the hydroxyl group and meta to the fluorine atom). The electron-donating hydroxyl group directs electrophilic substitution to the ortho and para positions, while the electron-withdrawing fluorine atom deactivates the ring. Several classical and modern formylation reactions have been adapted for this purpose.

The main strategies discussed in this guide are:

-

Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

-

Multi-Step Synthesis via Protection and Ortho-Directed Metalation

-

Reimer-Tiemann Reaction

-

Duff Reaction

Each pathway offers distinct advantages and disadvantages concerning yield, scalability, reaction conditions, and reagent toxicity.

Magnesium-Mediated Ortho-Formylation

This method provides a highly regioselective and efficient route to ortho-hydroxybenzaldehydes from phenols.[1] The reaction utilizes magnesium chloride (MgCl₂) and a non-nucleophilic base like triethylamine (Et₃N) to facilitate the ortho-specific addition of a formyl group from paraformaldehyde.[1] The magnesium ion is believed to play a crucial role in chelating with the phenoxide and paraformaldehyde, directing the formylation exclusively to the ortho position.[2]

Reaction Pathway

Caption: Magnesium-mediated ortho-formylation of 3-fluorophenol.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Fluorophenol | [3] |

| Key Reagents | MgCl₂, Triethylamine, Paraformaldehyde | [3] |

| Solvent | Anhydrous Acetonitrile | [3] |

| Reaction Time | 5 hours | [3] |

| Temperature | Reflux | [3] |

| Yield | 65% | [3] |

| Selectivity | Exclusively ortho-formylation | [1] |

Experimental Protocol[4]

-

Reaction Setup: In a dry three-necked round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add MgCl₂ (14.2 g, 149 mmol), paraformaldehyde (11 g), and anhydrous acetonitrile (250 mL).

-

Addition of Reagents: To the stirred mixture, add 3-fluorophenol (5 mL, 55.3 mmol) followed by anhydrous triethylamine (27 mL).

-

Reaction: Stir the reaction mixture under reflux conditions for 5 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding 5% hydrochloric acid (250 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield 4-fluoro-2-hydroxybenzaldehyde (5 g, 65%) as a light yellow solid.[3]

Multi-Step Synthesis via Protection and Ortho-Directed Metalation

This pathway involves protecting the phenolic hydroxyl group, followed by a regioselective bromination or metalation at the ortho position, formylation, and subsequent deprotection.[4] This method can provide high purity but involves multiple steps, potentially lowering the overall yield. A common variation uses an organolithium reagent for ortho-lithiation followed by quenching with dimethylformamide (DMF).[5] A patent also describes a route using a Grignard exchange reaction.[4]

Reaction Pathway (Grignard Variation)

Caption: Multi-step synthesis of 4-Fluoro-2-hydroxybenzaldehyde.

Quantitative Data Summary

| Step | Reaction | Reagents | Key Conditions | Yield | Reference |

| 1 | Protection | 3-Fluorophenol, 2-Bromopropane, K₂CO₃ | Acetonitrile, 80-82 °C, 14h | 97.1% | [4] |

| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, Brominating agent | - | - | [4] |

| 3 | Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene, i-PrMgCl, DMF | THF, -10 to 0 °C | - | [4] |

| 4 | Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde, BCl₃ | - | - | [4] |

| Overall | - | - | - | High Purity (99.5%) | [4] |

Experimental Protocol (Conceptual Outline based on Patent CN115124410A)[5]

-

Protection of Hydroxyl Group: React 3-fluorophenol with an alkyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile at elevated temperatures to form the corresponding ether (1-fluoro-3-isopropoxybenzene).[4]

-

Ortho-Bromination: The protected fluorophenol is then selectively brominated at the position ortho to the fluorine atom using a suitable brominating agent such as tetrabutylammonium tribromide.[4]

-

Grignard Exchange and Formylation: The resulting 1-bromo-2-fluoro-4-isopropoxybenzene is dissolved in an ethereal solvent like THF and cooled. An isopropyl magnesium chloride solution is added to perform a Grignard exchange. The resulting Grignard reagent is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[4]

-

Deprotection: The protected aldehyde is treated with a deprotecting agent like boron trichloride to cleave the ether bond and yield the final product, 4-fluoro-2-hydroxybenzaldehyde.[4]

-

Purification: The final product is purified, for instance, by recrystallization, to achieve high purity.[6]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic aqueous solution.[7][8] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[8] While classic, this reaction often suffers from moderate yields and lack of high regioselectivity, sometimes producing the para-isomer as a byproduct.[7] For halogenated phenols, yields can be particularly low.[9]

Reaction Pathway

Caption: Reimer-Tiemann formylation of 3-fluorophenol.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | m-Fluorophenol (15 g) | [10] |

| Key Reagents | Chloroform (36 g), Sodium Hydroxide (36 g) | [10] |

| Solvent | Water (120 c.c.) | [10] |

| Temperature | Elevated temperature (e.g., 70 °C) | [7] |

| Yield | Moderate to low (not specified for this isomer) | [9][10] |

| Byproducts | Para-isomer (2-Fluoro-4-hydroxybenzaldehyde) | [7] |

Experimental Protocol (General)[8][11]

-

Reaction Setup: Dissolve 3-fluorophenol in an aqueous solution of sodium hydroxide (10-40%).[7]

-

Addition of Reagent: Heat the biphasic solution to the desired temperature (e.g., 70 °C) and add an excess of chloroform dropwise over 1 hour while stirring vigorously.[7]

-

Reaction: Continue stirring for several hours at the same temperature.

-

Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH 4-5.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer, dry it, and remove the solvent. The crude product often contains both ortho and para isomers and requires purification, typically by column chromatography or fractional distillation/recrystallization.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of highly activated aromatic compounds like phenols.[11][12] It uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, such as trifluoroacetic acid or acetic acid.[12][13] The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde.[14] This method is generally considered inefficient, with yields often being low.[11]

Reaction Pathway

Caption: Duff reaction for the formylation of 3-fluorophenol.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Phenols | [11][12] |

| Key Reagents | Hexamethylenetetramine (HMTA) | [12] |

| Medium | Acidic (e.g., Acetic Acid, TFA) | [12][15] |

| Temperature | Elevated | - |

| Yield | Generally inefficient/low | [11] |

| Selectivity | Preferentially ortho | [11] |

Experimental Protocol (General)

-

Reaction Setup: A mixture of the phenol, hexamine, and an acid catalyst (e.g., boric acid in glycerol, or acetic acid) is prepared.

-

Reaction: The mixture is heated for several hours. An intermediate Schiff base is formed.

-

Hydrolysis: The reaction mixture is cooled and then hydrolyzed with aqueous acid to cleave the imine and reveal the aldehyde functionality.

-

Work-up and Purification: The product is isolated by extraction and purified, typically by chromatography, to separate it from unreacted starting material and byproducts.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-Fluoro-2-hydroxybenzaldehyde, applicable to most of the described pathways.

Caption: General laboratory workflow for synthesis and purification.

Conclusion

For the synthesis of 4-Fluoro-2-hydroxybenzaldehyde, the Magnesium-Mediated Ortho-Formylation stands out as the most promising pathway for laboratory and potential scale-up applications due to its high regioselectivity and good reported yield (65%).[1][3] The multi-step synthesis involving protection and metalation offers the potential for very high purity but at the cost of process efficiency and atom economy.[4] The classical Reimer-Tiemann and Duff reactions are less favorable for this specific substrate due to expected lower yields and potential side reactions, although they remain viable alternatives if specific reagents for other methods are unavailable.[9][11] The choice of synthesis route will ultimately depend on the specific requirements of the researcher, balancing factors such as desired purity, yield, cost, scalability, and available equipment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. 4-FLUORO-2-HYDROXYBENZALDEHYDE | 348-28-7 [chemicalbook.com]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Duff_reaction [chemeurope.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Fluoro-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and standardized experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Fluoro-2-hydroxybenzaldehyde, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Fluoro-2-hydroxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.37 | d | 1.6 | 1H | OH |

| 9.83 | s | - | 1H | CHO |

| 7.55 - 7.59 | m | - | 1H | Ar-H |

| 6.65 - 6.75 | m | - | 2H | Ar-H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-Fluoro-2-hydroxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 195.8 | C=O (Aldehyde) |

| 165.4 (d, J=252.9 Hz) | C-F |

| 162.1 | C-OH |

| 133.2 (d, J=11.6 Hz) | Ar-C |

| 118.9 (d, J=3.9 Hz) | Ar-C |

| 113.1 (d, J=23.3 Hz) | Ar-C |

| 104.9 (d, J=24.2 Hz) | Ar-C |

Solvent: CDCl₃, Predicted data

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 4-Fluoro-2-hydroxybenzaldehyde

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 | O-H stretch | Phenolic Hydroxyl |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1650 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol |

| ~1200 | C-F stretch | Aryl Fluoride |

Sample State: Solid (KBr pellet or ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Fluoro-2-hydroxybenzaldehyde

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 139 | [M-H]⁺ |

| 111 | [M-CHO]⁺ |

| 83 | [M-CHO-CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-Fluoro-2-hydroxybenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with a DTGS detector.

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of solid 4-Fluoro-2-hydroxybenzaldehyde onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Apodization: Happ-Genzel

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-Fluoro-2-hydroxybenzaldehyde in dichloromethane.

-

Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

GC Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Mass Range: m/z 40 - 300.

Visualized Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of a solid organic compound such as 4-Fluoro-2-hydroxybenzaldehyde.

Caption: Experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. The document details the experimental protocol for acquiring the spectrum, presents the quantitative spectral data in a structured format, and offers a thorough interpretation of the observed proton signals. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

1H NMR Spectral Data

The 1H NMR spectrum of 4-Fluoro-2-hydroxybenzaldehyde was recorded in deuterated dimethyl sulfoxide (DMSO-d6) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -OH | 10.95 | s | - |

| -CHO | 9.70 | d | 4JH,F = 1.9 |

| H-6 | 7.55 | dd | 3JH6,H5 = 8.7, 4JH6,F = 3.1 |

| H-3 | 6.84 | dd | 3JH3,F = 11.2, 4JH3,H5 = 2.5 |

| H-5 | 6.78 | ddd | 3JH5,H6 = 8.7, 3JH5,F = 8.7, 4JH5,H3 = 2.5 |

Experimental Protocol

The following protocol outlines the methodology for obtaining the 1H NMR spectrum of 4-Fluoro-2-hydroxybenzaldehyde.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 4-Fluoro-2-hydroxybenzaldehyde.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's proton signals.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height in the tube should be sufficient to be within the detector coil of the NMR spectrometer (typically around 4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

-

Insertion and Locking: The NMR tube is inserted into the spectrometer. The spectrometer's field frequency is locked onto the deuterium signal of the DMSO-d6.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse angle is typically used for routine 1H spectra.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

-

Number of Scans: A suitable number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Molecular Structure and Proton Assignments

The molecular structure of 4-Fluoro-2-hydroxybenzaldehyde with the proton numbering scheme is presented below. This diagram is essential for correlating the observed NMR signals with their corresponding protons in the molecule.

Figure 1. Molecular structure of 4-Fluoro-2-hydroxybenzaldehyde with proton numbering.

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of 4-Fluoro-2-hydroxybenzaldehyde displays distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. The chemical shifts and splitting patterns of these signals provide valuable information about the electronic environment and connectivity of the protons within the molecule.

-

Hydroxyl Proton (-OH): The hydroxyl proton appears as a singlet at 10.95 ppm. Its downfield chemical shift is characteristic of a phenolic hydroxyl group that is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. The absence of coupling indicates that this proton is readily exchangeable.

-

Aldehydic Proton (-CHO): The aldehydic proton resonates as a doublet at 9.70 ppm. The deshielding effect of the electronegative oxygen atom and the aromatic ring causes this proton to appear significantly downfield. The signal is split into a doublet by a four-bond coupling (4J) to the fluorine atom at the para position, with a small coupling constant of 1.9 Hz.

-

Aromatic Protons (H-3, H-5, H-6): The three aromatic protons appear in the region between 6.78 and 7.55 ppm.

-

H-6: This proton, which is ortho to the aldehyde group, is the most downfield of the aromatic protons, appearing as a doublet of doublets at 7.55 ppm. It is coupled to H-5 (3J = 8.7 Hz) and to the fluorine atom (4J = 3.1 Hz).

-

H-3: The proton at the 3-position is observed as a doublet of doublets at 6.84 ppm. It exhibits a large three-bond coupling to the adjacent fluorine atom (3J = 11.2 Hz) and a smaller four-bond coupling to H-5 (4J = 2.5 Hz).

-

H-5: The proton at the 5-position resonates as a doublet of doublet of doublets at 6.78 ppm. It is coupled to H-6 (3J = 8.7 Hz), the fluorine atom (3J = 8.7 Hz), and H-3 (4J = 2.5 Hz).

-

The observed coupling patterns and constants are consistent with the substitution pattern on the benzene ring and provide unambiguous assignment of each proton signal. The electronic effects of the electron-withdrawing aldehyde and fluorine groups, as well as the electron-donating hydroxyl group, influence the chemical shifts of the aromatic protons.

An In-depth Technical Guide to the 13C NMR Analysis of 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. This document outlines the experimentally observed and predicted chemical shifts, offers a detailed experimental protocol for spectral acquisition, and discusses the influence of substituents on the chemical shifts of the benzaldehyde core through a comparative analysis with related molecules.

13C NMR Spectral Data

The 13C NMR spectrum of 4-Fluoro-2-hydroxybenzaldehyde presents seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the aldehyde, hydroxyl, and fluorine substituents on the aromatic ring.

Chemical Shift Assignments for 4-Fluoro-2-hydroxybenzaldehyde

The following table summarizes the assigned 13C NMR chemical shifts for 4-Fluoro-2-hydroxybenzaldehyde.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 195.5 |

| C4 | 169.5 |

| C2 | 163.1 |

| C6 | 136.2 |

| C1 | 118.3 |

| C5 | 111.0 |

| C3 | 104.9 |

Data sourced from a comparative analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its structural analogs.[1]

Comparative 13C NMR Data

To understand the individual and combined effects of the hydroxyl and fluorine substituents, the 13C NMR data of 4-Fluoro-2-hydroxybenzaldehyde is compared with that of 2-hydroxybenzaldehyde and 4-fluorobenzaldehyde.

| Carbon Atom | 4-Fluoro-2-hydroxybenzaldehyde (ppm)[1] | 2-Hydroxybenzaldehyde (Predicted, D2O, ppm)[2] | 4-Fluorobenzaldehyde (CDCl3, ppm) |

| C=O | 195.5 | 196.8 | 190.5 |

| C1 | 118.3 | 120.4 | 132.2 |

| C2 | 163.1 | 161.4 | 132.8 |

| C3 | 104.9 | 117.5 | 116.4 |

| C4 | 169.5 | 133.5 | 166.5 |

| C5 | 111.0 | 119.5 | 116.4 |

| C6 | 136.2 | 136.9 | 132.8 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of a 13C NMR spectrum of 4-Fluoro-2-hydroxybenzaldehyde, based on standard practices for similar aromatic aldehydes.

2.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of 4-Fluoro-2-hydroxybenzaldehyde in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and to avoid signal overlap with the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width (SW): A spectral width of 0-220 ppm is generally sufficient for most organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrals if quantitative analysis is desired.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have the correct absorptive shape and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

Visualizations

Substituent Effects on the Benzaldehyde Core

The following diagram illustrates the influence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the electron density and, consequently, the 13C NMR chemical shifts of the aromatic ring in 4-Fluoro-2-hydroxybenzaldehyde.

Caption: Logical relationship of substituent effects on the benzaldehyde core.

Experimental Workflow for 13C NMR Analysis

This diagram outlines the key steps involved in the experimental workflow for the 13C NMR analysis of 4-Fluoro-2-hydroxybenzaldehyde.

Caption: Experimental workflow for 13C NMR analysis.

References

Introduction: The Analytical Imperative for 4-Fluoro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-2-hydroxybenzaldehyde

4-Fluoro-2-hydroxybenzaldehyde, also known as 4-Fluorosalicylaldehyde, is a key substituted aromatic aldehyde with the chemical formula C₇H₅FO₂ and a molecular weight of approximately 140.11 g/mol .[1][2] Its structural features make it a valuable precursor and building block in the synthesis of novel chemical entities, particularly in the pharmaceutical sector. It is utilized as a reagent in the synthesis of quinoline derivatives, which are being explored for their potential antibacterial and antituberculosis properties.[2]

For researchers and drug development professionals, the precise structural confirmation and purity assessment of such intermediates are non-negotiable. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide provides a comprehensive overview of the mass spectrometric behavior of 4-Fluoro-2-hydroxybenzaldehyde, focusing on the principles of fragmentation, experimental protocols, and data interpretation to ensure analytical integrity.

Chapter 1: Ionization and Instrumentation: Methodologies for a Multifaceted Molecule

The choice of mass spectrometry technique is dictated by the analyte's physicochemical properties. 4-Fluoro-2-hydroxybenzaldehyde, being a relatively volatile and thermally stable solid, is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the predominant technique for analyzing volatile and semi-volatile organic compounds. The analyte is vaporized and separated on a chromatographic column before entering the mass spectrometer.

-

Ionization Technique: Electron Ionization (EI) : The gold standard for GC-MS is Electron Ionization (EI). In this "hard" ionization technique, the gaseous analyte is bombarded with a high-energy electron beam, typically at 70 electron volts (eV).[3][4] This process is highly energetic and reproducible, leading to the formation of a molecular ion (M•+) and a consistent, extensive fragmentation pattern. This pattern serves as a chemical "fingerprint," which is invaluable for unequivocal compound identification and structural elucidation. The reliability of EI spectra allows for robust comparison against established spectral libraries like the NIST Mass Spectral Library.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for analyzing complex reaction mixtures or for thermally labile compounds where the high temperatures of a GC inlet could cause degradation.

-

Ionization Techniques: ESI and APCI : For LC-MS, "soft" ionization techniques are employed to gently ionize the molecule, often preserving the molecular ion with minimal fragmentation.

-

Electrospray Ionization (ESI) : Ideal for polar molecules, ESI generates ions from a solution. For a compound like 4-Fluoro-2-hydroxybenzaldehyde, it would typically be observed in negative ion mode as the deprotonated molecule [M-H]⁻, owing to its acidic phenolic hydroxyl group. A patent for the related isomer, 2-fluoro-4-hydroxybenzaldehyde, demonstrates this principle with the detection of the [M-H]⁻ ion at m/z 139.[7]

-

Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar molecules, APCI is another viable option that can effectively ionize the analyte.

-

Chapter 2: Deciphering the Fragmentation Code: The EI Mass Spectrum

The Molecular Ion (M•+)

The initial event in the EI source is the removal of a single electron to form the molecular ion radical cation (M•+).

-

m/z 140 : This peak represents the intact molecule with a single positive charge and corresponds to the nominal molecular weight of 4-Fluoro-2-hydroxybenzaldehyde (C₇H₅FO₂•+). Its presence and intensity are crucial for confirming the molecular mass of the analyte.

Primary Fragmentation Pathways

The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary cleavages are characteristic of aromatic aldehydes and phenols.

-

[M-H]⁺ (m/z 139) : The loss of a single hydrogen radical (H•) from the aldehyde group is a hallmark fragmentation pathway for benzaldehydes.[3] This results in the formation of a stable acylium cation. This fragment is often the most abundant peak (base peak) in the spectrum.

-

[M-CHO]⁺ (m/z 111) : This significant fragment arises from the cleavage of the C-C bond between the aromatic ring and the formyl group, leading to the loss of a neutral formyl radical (•CHO). The resulting ion is a 4-fluoro-2-hydroxyphenyl cation.

-

[M-H-CO]⁺ (m/z 111) : An alternative pathway, common for phenolic aldehydes, involves the initial loss of the aldehydic hydrogen followed by the loss of a neutral carbon monoxide (CO) molecule from the resulting acylium ion. This pathway also leads to a fragment at m/z 111, corresponding to a fluorophenol-derived cation.

Data Summary: Predicted EI Fragmentation

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Interpretation |

| 140 | [C₇H₅FO₂]•+ | Molecular Ion (M•+) |

| 139 | [C₇H₄FO₂]⁺ | Loss of H• from the aldehyde group ([M-H]⁺) |

| 111 | [C₆H₄FO]⁺ | Loss of the formyl radical (•CHO) from M•+ ([M-CHO]⁺) |

| 111 | [C₆H₄FO]⁺ | Loss of CO from the [M-H]⁺ ion ([M-H-CO]⁺) |

Visualization of Fragmentation

References

- 1. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-2-HYDROXYBENZALDEHYDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 6. uni-saarland.de [uni-saarland.de]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

- 9. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 10. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. It outlines the characteristic vibrational frequencies, offers a comprehensive experimental protocol for obtaining a high-quality spectrum, and presents the spectral data in a clear, tabular format to aid in research, development, and quality control applications.

Introduction to the Vibrational Spectroscopy of 4-Fluoro-2-hydroxybenzaldehyde

4-Fluoro-2-hydroxybenzaldehyde (C₇H₅FO₂) is an aromatic aldehyde featuring both a hydroxyl (-OH) and a fluorine (-F) substituent on the benzene ring. This unique substitution pattern gives rise to a distinct infrared spectrum that is highly useful for its identification and structural elucidation. The FT-IR spectrum is characterized by the vibrational modes of its key functional groups: the hydroxyl group, the aldehyde group (carbonyl C=O and C-H), the aromatic ring (C=C and C-H), and the carbon-fluorine bond (C-F). The positions of these absorption bands are influenced by electronic effects, such as resonance and induction, as well as potential intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups.

FT-IR Spectral Data of 4-Fluoro-2-hydroxybenzaldehyde

The FT-IR spectrum of 4-Fluoro-2-hydroxybenzaldehyde is characterized by a series of absorption bands corresponding to specific molecular vibrations. The key peaks and their assignments are summarized in the table below. These assignments are based on the analysis of reference spectra and established correlations for substituted aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 - 3100 | Broad, Strong | O-H stretching (phenolic, intramolecular H-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2850 & ~2750 | Weak | Aldehyde C-H stretching (Fermi resonance doublet) |

| ~1650 - 1630 | Strong | C=O stretching (aldehyde, lowered by H-bonding) |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1400 - 1300 | Medium | In-plane O-H bending |

| ~1250 - 1150 | Strong | C-O stretching (phenolic) & C-F stretching |

| ~900 - 675 | Medium-Strong | Out-of-plane C-H bending (aromatic) |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrumentation used.

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum of 4-Fluoro-2-hydroxybenzaldehyde, which is a solid at room temperature, can be reliably obtained using the KBr pellet transmission method.[1] An alternative, often simpler, method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Method 1: Potassium Bromide (KBr) Pellet Technique[2]

This method involves dispersing the solid sample within a solid matrix of KBr, which is transparent to infrared radiation.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

Vacuum pump (recommended)

Procedure:

-

Drying: Dry the spectroscopy-grade KBr powder in an oven at ~110°C for several hours and allow it to cool in a desiccator. This is crucial to remove water, which has strong IR absorption bands.

-

Sample Preparation: Weigh approximately 1-2 mg of 4-Fluoro-2-hydroxybenzaldehyde and 150-200 mg of the dried KBr.

-

Grinding: Add the sample to the agate mortar and grind it to a very fine powder. Then, add the KBr and continue to grind the mixture for a few minutes until it is homogeneous and has a consistent, fine texture. Rapid and thorough mixing is key to reducing light scattering.

-

Pellet Formation: Transfer a portion of the mixture to the pellet-pressing die. Assemble the die and connect it to a vacuum line for a few minutes to remove trapped air and moisture.

-

Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) Technique

This technique is suitable for the direct analysis of solid powders.

Instrumentation:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 4-Fluoro-2-hydroxybenzaldehyde powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Analysis: Acquire the FT-IR spectrum. After the measurement, the sample can be recovered, and the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone).

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical steps involved in the FT-IR analysis of a solid compound like 4-Fluoro-2-hydroxybenzaldehyde using the KBr pellet method.

Conclusion

The FT-IR spectrum of 4-Fluoro-2-hydroxybenzaldehyde provides a definitive fingerprint for its molecular structure. The key characteristic absorptions, including the broad hydroxyl stretch, the distinct aldehyde C-H and C=O bands, and vibrations of the substituted aromatic ring, allow for unambiguous identification. By following the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can obtain reliable and reproducible spectral data, ensuring the identity and purity of this compound for its intended applications.

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-2-hydroxybenzaldehyde (CAS No. 348-28-7), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of research.

Hazard Identification and Classification

4-Fluoro-2-hydroxybenzaldehyde is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from multiple safety data sheets.[1][2][3]

Precautionary Statements: [1][2][3]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Data

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[5]

-

Avoid generating dust.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in original, tightly sealed containers.[5]

-

Keep in a cool, dry, and well-ventilated place.[5]

-

Store away from incompatible materials and foodstuffs.[5]

-

Some sources recommend storing under an inert atmosphere (e.g., argon) as the material may be air-sensitive.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place when handling this chemical.

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles are mandatory.[5] A face shield may be required for larger quantities or when there is a risk of splashing. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required.[5] Protective clothing, such as a lab coat, should be worn to prevent skin contact.[5] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[5] |

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water and soap.[4][5] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[4][5] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[5] |

Accidental Release Measures (Spill Cleanup)

Minor Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid breathing dust.[5]

-

Use dry cleanup procedures to avoid generating dust.[5]

-

Carefully sweep or vacuum up the spilled material.[5]

-

Place the collected material into a clean, dry, labeled, and sealable container for disposal.[5]

-

Wash the spill area with soap and water.[5]

Major Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Alert emergency services and inform them of the nature of the hazard.[5]

-

Control personal contact by wearing appropriate PPE.[5]

-

Prevent the spilled material from entering drains or waterways.[5]

-

Follow the cleanup procedure for minor spills using appropriate equipment.

-

Dispose of the waste in accordance with local, state, and federal regulations.[5]

Experimental Protocols for Safety Assessment

While specific experimental data for 4-Fluoro-2-hydroxybenzaldehyde is not publicly available, its skin and eye irritation potential would be assessed using standardized methods, such as those described in the OECD Test Guidelines. Below is a representative protocol for an in vitro skin irritation test.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.

1. Principle: A test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the chemical's irritation potential. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%).[7]

2. Materials:

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

-

Assay medium

-

Phosphate-buffered saline (PBS)

-

Test substance: 4-Fluoro-2-hydroxybenzaldehyde

-

Negative control: Sterile PBS or water

-

Positive control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)[7]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5-1 mg/mL

-

Isopropanol or other suitable solvent to extract formazan

3. Procedure:

-

Pre-incubation: RhE tissues are pre-incubated at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Application of Test Substance:

-

For solid substances like 4-Fluoro-2-hydroxybenzaldehyde, a sufficient amount (e.g., 25 mg) is applied uniformly to the surface of the epidermis.[7] The solid is wetted with a small volume of sterile water or PBS to ensure good contact.

-

Negative and positive controls are applied to separate tissue models.

-

-

Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[7]

-

Rinsing: After exposure, the test substance is carefully washed from the tissue surface with PBS.[7]

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[7]

-

MTT Viability Assay:

-

Tissues are incubated with MTT solution for approximately 3 hours. Viable cells will convert the yellow MTT to a blue formazan precipitate.

-

The formazan is then extracted from the tissues using isopropanol.

-

The optical density (OD) of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

-

4. Data Analysis and Interpretation:

-

The cell viability for each tissue is expressed as a percentage relative to the negative control tissues.

-

Classification:

Visualized Workflows

To aid in understanding the safety and handling procedures, the following diagrams illustrate key logical workflows.

Caption: Workflow for Handling 4-Fluoro-2-hydroxybenzaldehyde.

Caption: Chemical Spill Response Workflow.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

A Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-hydroxybenzaldehyde, a fluorinated aromatic aldehyde, is a significant building block in the synthesis of a wide range of organic compounds. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of derivative molecules, often leading to enhanced metabolic stability and bioavailability. This guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzaldehyde, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-fluoro-2-hydroxybenzaldehyde .[1] It is also commonly known by synonyms such as 4-Fluorosalicylaldehyde and 5-Fluoro-2-formylphenol.[2]

Table 1: Physicochemical Properties of 4-Fluoro-2-hydroxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 348-28-7 | [1] |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| Appearance | White to yellow to brown or pale-gray to gray solid | [3] |

| Melting Point | Not Available | |

| Boiling Point | 70-72 °C | [2] |

| Purity | 97% - 99% | [2][3][4] |

| InChI Key | GBJJCODOZGPTBC-UHFFFAOYSA-N | [1][2] |

Table 2: Spectroscopic Data for 4-Fluoro-2-hydroxybenzaldehyde

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55- 7.59 (m, 1H), 6.65-6.75 (m, 2H) | [5] |

| ¹³C NMR | Data available, specific shifts not detailed in the search results. | [1] |

Synthesis and Experimental Protocols

A common synthetic route to 4-Fluoro-2-hydroxybenzaldehyde involves the reaction of 3-fluorophenol with formaldehyde.[5]

Experimental Protocol: Synthesis from 3-Fluorophenol

-

Materials:

-

3-fluorophenol (5 mL, 55.3 mmol)

-

Anhydrous acetonitrile (250 mL)

-

Magnesium chloride (MgCl₂, 14.2 g, 149 mmol)

-

Anhydrous triethylamine (27 mL)

-

Paraformaldehyde (11 g)

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a mixture of 3-fluorophenol and anhydrous acetonitrile, add MgCl₂, anhydrous triethylamine, and paraformaldehyde.[5]

-

Stir the reaction mixture under reflux conditions for 5 hours.[5]

-

Cool the mixture to room temperature.[5]

-

Quench the reaction by adding 5% hydrochloric acid (250 mL).[5]

-

Extract the product with ethyl acetate (3 x 100 mL).[5]

-

Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield 4-fluoro-2-hydroxybenzaldehyde as a light yellow solid (yield: 65%).[5]

-

Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in the pharmaceutical industry. The introduction of a fluorine atom can modulate a molecule's acidity, lipophilicity, and metabolic stability. 4-Fluoro-2-hydroxybenzaldehyde serves as a key intermediate in the synthesis of various biologically active molecules.

-

Intermediate for Physiologically Active Compounds: This compound is primarily used as an intermediate for pharmaceuticals and pesticides.[6] Its structure, containing fluorine, an aldehyde, and a phenolic hydroxyl group, allows for various chemical modifications.[6]

-

Synthesis of Novel Therapeutics: Research has shown its use as an intermediate in the synthesis of novel melanin concentrating hormone receptor antagonists and fused tricyclic imidazole-containing medicines.[6]

-

Inhibitors of EGFR Mutants: A study in Nature Chemical Biology identified compounds derived from structures related to 4-Fluoro-2-hydroxybenzaldehyde in a drug discovery platform to inhibit EGFR triple mutants.[1]

While direct involvement in a specific signaling pathway for 4-Fluoro-2-hydroxybenzaldehyde is not extensively documented in the provided search results, its derivatives are designed to interact with biological targets. For instance, hydroxybenzaldehydes have been shown to have antioxidant properties and can modulate cellular responses to oxidative stress.[7]

Safety and Handling